N,N-Diethyl-4-methyl-1,3-oxazol-2-amine
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Overview
Description
N,N-Diethyl-4-methyl-1,3-oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-1,3-oxazol-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a notable method that uses tosylmethyl isocyanide (TosMIC) with aldehydes and aliphatic halides in ionic liquids . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium complexes and quaternary ammonium hydroxide ion exchange resins can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-methyl-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different substituted products.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as iodine and copper nitrate for oxidation reactions.
Reducing agents: Such as hydrogen gas and metal catalysts for reduction reactions.
Substituting agents: Such as alkyl halides and acid chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
N,N-Diethyl-4-methyl-1,3-oxazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-methyl-1,3-oxazol-2-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Diethyl-4-methyl-1,3-oxazol-2-amine include other oxazole derivatives such as:
- 2,5-disubstituted oxazoles
- Benzoxazoles
- Isoxazoles
- Oxazolines
- Oxazolidinones
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
64369-49-9 |
---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N,N-diethyl-4-methyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C8H14N2O/c1-4-10(5-2)8-9-7(3)6-11-8/h6H,4-5H2,1-3H3 |
InChI Key |
HOMBZWHAQACLGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CO1)C |
Origin of Product |
United States |
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